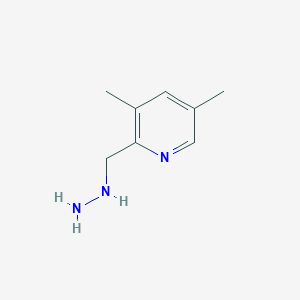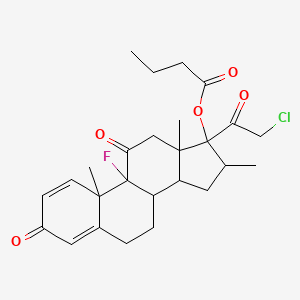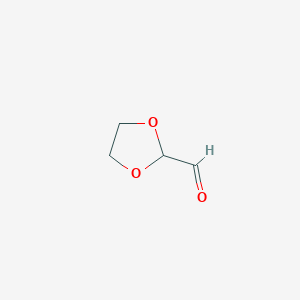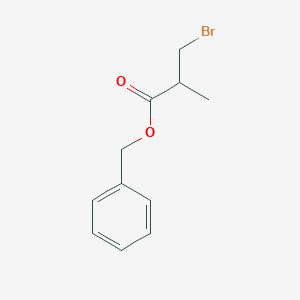![molecular formula C8H10O4 B13122251 Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of cyclopropyl ketones with alkynyl compounds under base-catalyzed conditions. A common method includes the use of t-BuOK/t-BuOH/THF as the catalytic system at room temperature . This reaction proceeds via a regio- and stereoselective manner to afford the desired spirocycles.
Industrial Production Methods
While specific industrial production methods for Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized as a building block in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This compound can also undergo alkylation at the acidic center, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is unique due to its specific spiro linkage and the presence of both ketone and ester functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogues.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-7(10)6-5(9)4-12-8(6)2-3-8/h6H,2-4H2,1H3 |
InChI Key |
WNQZZFNYTUZPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)COC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
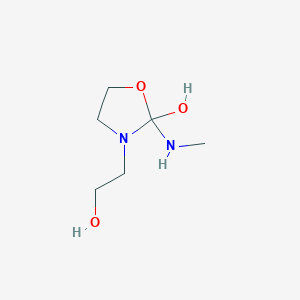
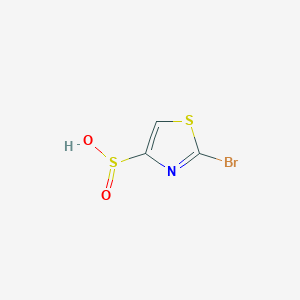

![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)
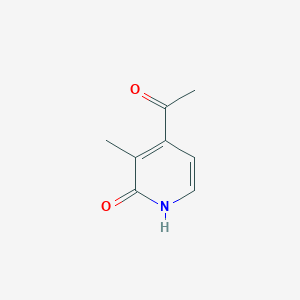
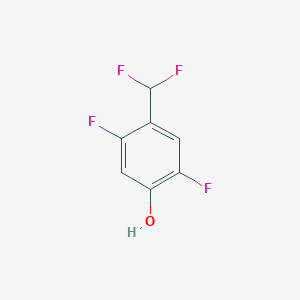
![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
